molecular formula C14H10BrClN6O B12543371 1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea CAS No. 674301-11-2

1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea

Cat. No.: B12543371
CAS No.: 674301-11-2
M. Wt: 393.62 g/mol
InChI Key: KPIUSQVXLDOKOG-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Bromination and Chlorination: The phenyl rings are brominated and chlorinated using bromine and chlorine reagents under controlled conditions.

    Urea Formation: The final step involves the reaction of the brominated and chlorinated phenyl tetrazole with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Potential therapeutic agent for treating diseases due to its ability to modulate biological pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea: Unique due to its specific substitution pattern and tetrazole ring.

    1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]amine: Similar structure but with an amine group instead of urea.

    1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]carbamate: Similar structure but with a carbamate group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to similar compounds.

Properties

CAS No.

674301-11-2

Molecular Formula

C14H10BrClN6O

Molecular Weight

393.62 g/mol

IUPAC Name

1-(3-bromophenyl)-3-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C14H10BrClN6O/c15-8-2-1-3-10(6-8)17-14(23)18-12-7-9(16)4-5-11(12)13-19-21-22-20-13/h1-7H,(H2,17,18,23)(H,19,20,21,22)

InChI Key

KPIUSQVXLDOKOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)NC2=C(C=CC(=C2)Cl)C3=NNN=N3

Origin of Product

United States

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